molecular formula C16H20N2O3 B2450943 N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide CAS No. 2201476-82-4

N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide

Cat. No.: B2450943
CAS No.: 2201476-82-4
M. Wt: 288.347
InChI Key: WNZSWGQKIVOACV-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide is a chemical compound that features a morpholine ring substituted with a phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide typically involves the reaction of 3-phenylmorpholine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The phenylmorpholine moiety can interact with receptors or enzymes, modulating their activity. The prop-2-enamide group can participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide
  • N-[3-Oxo-3-(4-methylmorpholin-4-yl)propyl]prop-2-enamide

Uniqueness

N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide is unique due to the presence of the phenyl group on the morpholine ring, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

N-[3-oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-15(19)17-9-8-16(20)18-10-11-21-12-14(18)13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZSWGQKIVOACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCOCC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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